2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole (CAS 1342639-02-4) is a heterocyclic building block comprising a thiazole core substituted at the 4-position with a trifluoromethyl group and at the 2-position with a piperazin-1-ylmethyl moiety. With molecular formula C9H12F3N3S and molecular weight 251.27 g/mol, the compound is primarily offered as a research intermediate in purities of 95–98%.

Molecular Formula C9H12F3N3S
Molecular Weight 251.27
CAS No. 1342639-02-4
Cat. No. B2722224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole
CAS1342639-02-4
Molecular FormulaC9H12F3N3S
Molecular Weight251.27
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=CS2)C(F)(F)F
InChIInChI=1S/C9H12F3N3S/c10-9(11,12)7-6-16-8(14-7)5-15-3-1-13-2-4-15/h6,13H,1-5H2
InChIKeyUGZUITLNODVGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole (CAS 1342639-02-4): Procurement-Relevant Structural & Physicochemical Overview


2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole (CAS 1342639-02-4) is a heterocyclic building block comprising a thiazole core substituted at the 4-position with a trifluoromethyl group and at the 2-position with a piperazin-1-ylmethyl moiety . With molecular formula C9H12F3N3S and molecular weight 251.27 g/mol, the compound is primarily offered as a research intermediate in purities of 95–98% . Its structural features—the electron-withdrawing CF3 group, the hydrogen-bond-capable piperazine ring, and the methylene spacer—place it within a class of thiazole-piperazine hybrids explored for enzyme inhibition and receptor modulation, as evidenced by its inclusion in the generic Markush structures of enzyme-inhibitor patents [1].

Why 2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole Cannot Be Replaced by Common In-Class Analogs


While several thiazole-piperazine compounds share the same core atoms, simple substitution fails because the exact position of the piperazine attachment and the presence of the trifluoromethyl group govern critical molecular recognition parameters. The methylene spacer between the thiazole and piperazine rings distinguishes this compound from directly linked analogs such as 2-(piperazin-1-yl)-4-(trifluoromethyl)thiazole (CAS 107507-53-9) . This spacer insulates the piperazine nitrogen from the electron-withdrawing thiazole ring, preserving a higher basicity (estimated ΔpKa ≈ 3–4 units) that is essential for protonation-dependent interactions with biological targets [1]. Conversely, the 4-CF3 substituent imparts lipophilicity and metabolic stability not present in des-trifluoromethyl analogs such as 2-(piperazin-1-ylmethyl)thiazole (CAS 885699-90-1) . These differences, though subtle in two-dimensional representation, translate into distinct binding modes, solubility profiles, and synthetic handling requirements that make one-for-one interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole


Methylene Spacer Preserves Piperazine Basicity: pKa Comparison vs Directly Linked Analog

The methylene spacer in 2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole electronically decouples the piperazine ring from the electron-deficient thiazole, preserving a basicity suitable for physiological protonation. In contrast, direct attachment of piperazine to the 2-position of thiazole (as in CAS 107507-53-9) delocalizes the nitrogen lone pair into the aromatic system, substantially reducing basicity. Computational predictions using standard pKa modules (Marvin Sketch) estimate the conjugate acid pKa of the target compound's piperazine nitrogen at approximately 8.5, versus approximately 5.0 for the directly linked analog [1]. This ~3.5 log unit difference determines whether the piperazine exists predominantly in its protonated form at physiological pH 7.4, impacting solubility, permeability, and target engagement.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Lipophilicity Modulation via 4-CF3: LogP Comparison vs Des-CF3 Analog

The 4-trifluoromethyl substituent significantly elevates lipophilicity compared to unsubstituted thiazole analogs. The calculated logP (octanol-water partition coefficient) for 2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole is approximately 2.1, whereas the des-CF3 analog, 2-(piperazin-1-ylmethyl)thiazole (CAS 885699-90-1), has a calculated logP of approximately 0.9 [1]. This ~1.2 log unit increase reflects the hydrophobic contribution of the CF3 group, which enhances membrane permeability and binding to hydrophobic protein pockets while also influencing metabolic stability.

Lipophilicity Drug Design ADME Properties

Scaffold Utility in Enzyme Inhibitor Patents: Structural Differentiation from 5-Positional Isomers

Patent literature reveals a clear preference for 2-substituted thiazole-piperazine scaffolds over 4- or 5-substituted isomers in enzyme inhibitor programs. The generic Markush structure in US20090247507A1 specifically claims compounds wherein the heterocycle-thiazole attachment occurs at the 2-position with a CH2-N linker, directly encompassing the 2-(piperazin-1-ylmethyl) motif [1]. In contrast, 5-(piperazin-1-ylmethyl)thiazole derivatives appear in a distinct patent landscape (WO2023187A1, antimalarial combinations), indicating divergent biological target profiles [2]. This positional selectivity suggests that the 2-substitution pattern is critical for engaging the ATP-binding pockets of kinases and related enzymes targeted by US20090247507A1.

Patent Analysis Enzyme Inhibition Scaffold Diversity

Commercially Available Purity Benchmarking: 98% vs 95% Grade

Among accessible vendors, the highest confirmed purity for 2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole is 98% (Leyan, Product No. 2227533) , compared to a baseline of 95% from generic suppliers (Chemenu, Catalog No. CM420135) . This 3-percentage-point purity differential is relevant for applications requiring stoichiometric precision, such as fragment-based drug discovery or bioconjugation chemistry, where impurities can confound assay results.

Quality Control Purity Specification Procurement

Recommended Application Scenarios for 2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole


Kinase Inhibitor Lead Generation Using the 2-(Piperazinylmethyl)thiazole Scaffold

The methylene-linked piperazine-thiazole scaffold, as claimed in enzyme inhibitor patents (US20090247507A1), provides a validated starting point for ATP-competitive kinase inhibitor design [1]. The preserved piperazine basicity (pKa ~8.5) enables salt formation and water solubility, while the 4-CF3 group contributes to type II kinase inhibitor binding modes through hydrophobic back-pocket occupancy. Procurement of the 98% purity grade is recommended for fragment- and lead-generation campaigns to minimize confounding assay artefacts.

Central Nervous System (CNS) Drug Discovery Requiring Balanced logP and Basicity

With a predicted logP of ~2.1 and a piperazine pKa of ~8.5, this compound falls within the favorable physicochemical space for oral CNS drugs (logP 1–3.5; basic amine pKa 7.5–9.5) [1]. The methylene spacer prevents excessive aromatic conjugation, preserving conformational flexibility for target engagement. This scaffold is suitable for programs targeting GPCRs or transporters where a protonated amine is a key pharmacophoric element.

Comparative SAR Studies in Thiazole-Piperazine Chemical Series

Researchers comparing linker geometry and electronic effects within thiazole-piperazine series can use this compound alongside its direct-linked isomer (CAS 107507-53-9) and des-CF3 analog (CAS 885699-90-1) to systematically dissect contributions of the methylene spacer and trifluoromethyl group to target binding [1]. The 98% purity grade ensures that observed biological differences reflect true structural effects rather than impurity-driven artefacts.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With molecular weight 251.27 g/mol and a balanced mix of hydrogen-bond donors/acceptors (piperazine NH, thiazole N), this compound complies with fragment library parameters (MW < 300; cLogP < 3) [1]. Its dual aromatic-heteroaliphatic character enables binding to diverse protein sites, and the CF3 group serves as a sensitive 19F NMR probe for fragment screening and binding-mode characterization.

Quote Request

Request a Quote for 2-(Piperazin-1-ylmethyl)-4-(trifluoromethyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.